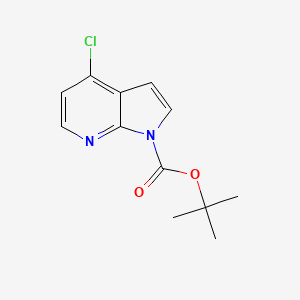
1-Boc-4-cloro-7-azaindol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-4-chloro-7-azaindole is a useful research compound. Its molecular formula is C12H13ClN2O2 and its molecular weight is 252.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Boc-4-chloro-7-azaindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Boc-4-chloro-7-azaindole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
C12H13ClN2O2 C_{12}H_{13}ClN_{2}O_{2} C12H13ClN2O2
y un peso molecular de 252.7 . Es un intermedio útil en varios campos de investigación científica. A continuación, profundizaré en seis aplicaciones distintas de este compuesto, cada una en su propia sección dedicada.Síntesis de análogos de citocininas
Las citocininas son una clase de hormonas vegetales que promueven la división y el crecimiento celular. 1-Boc-4-cloro-7-azaindol se puede utilizar para sintetizar análogos sintéticos de citocininas . Estos análogos pueden ayudar a comprender la biología vegetal y pueden conducir a aplicaciones agrícolas como el desarrollo de nuevos fertilizantes o reguladores del crecimiento que pueden aumentar los rendimientos de los cultivos.
Mecanismo De Acción
Target of Action
The primary target of 1-Boc-4-chloro-7-azaindole is the Tyrosine Protein Kinase SRC . This enzyme plays a crucial role in regulating cellular processes such as proliferation, differentiation, survival, and migration .
Mode of Action
1-Boc-4-chloro-7-azaindole interacts with the active site of the SRC kinase, inhibiting its activity . This interaction results in the suppression of the kinase’s function, leading to a decrease in the proliferation of cancer cells .
Biochemical Pathways
The inhibition of SRC kinase affects multiple biochemical pathways. Primarily, it disrupts the signaling pathways that regulate cell growth and division. This disruption can lead to the inhibition of cancer cell proliferation .
Pharmacokinetics
These properties impact the bioavailability of the compound, determining how effectively it can reach its target and exert its effects .
Result of Action
The result of 1-Boc-4-chloro-7-azaindole’s action is a significant reduction in the proliferation of cancer cells . By inhibiting SRC kinase, it disrupts the signaling pathways that promote cell growth and division, leading to a decrease in the number of cancer cells .
Action Environment
The action of 1-Boc-4-chloro-7-azaindole can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound. Additionally, the presence of other molecules in the environment can impact the compound’s ability to reach its target and exert its effects .
Análisis Bioquímico
Biochemical Properties
1-Boc-4-chloro-7-azaindole plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. It has been observed to interact with enzymes such as cyclin-dependent kinases (CDKs) and protein kinases, which are crucial for regulating cell cycle progression and signal transduction pathways . The nature of these interactions often involves the binding of 1-Boc-4-chloro-7-azaindole to the active sites of these enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of 1-Boc-4-chloro-7-azaindole on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 1-Boc-4-chloro-7-azaindole has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation . Additionally, it can alter the expression of genes related to cell cycle regulation and apoptosis, thereby impacting cellular proliferation and survival.
Molecular Mechanism
At the molecular level, 1-Boc-4-chloro-7-azaindole exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by occupying the enzyme’s active site, preventing substrate binding and subsequent catalytic activity . This inhibition can lead to changes in gene expression, as the downstream effects of enzyme inhibition often involve alterations in transcriptional regulation. Furthermore, 1-Boc-4-chloro-7-azaindole may activate certain signaling pathways by binding to receptor proteins and inducing conformational changes that propagate intracellular signals.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Boc-4-chloro-7-azaindole can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to 1-Boc-4-chloro-7-azaindole has been observed to cause sustained changes in cellular function, including alterations in cell cycle dynamics and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-Boc-4-chloro-7-azaindole vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity and primarily modulate enzyme activity and cell signaling pathways . At higher doses, 1-Boc-4-chloro-7-azaindole can induce toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular outcomes without causing adverse effects.
Metabolic Pathways
1-Boc-4-chloro-7-azaindole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . It can affect metabolic flux by altering the activity of key enzymes involved in metabolic processes. For example, 1-Boc-4-chloro-7-azaindole may inhibit enzymes in the glycolytic pathway, leading to changes in metabolite levels and energy production within cells.
Transport and Distribution
Within cells and tissues, 1-Boc-4-chloro-7-azaindole is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence its localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biochemical activity, as it needs to reach target sites within cells to exert its effects.
Subcellular Localization
The subcellular localization of 1-Boc-4-chloro-7-azaindole is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for its activity, as it allows the compound to interact with its target biomolecules in the appropriate cellular context. For instance, 1-Boc-4-chloro-7-azaindole may localize to the nucleus to modulate gene expression or to the mitochondria to influence metabolic processes.
Propiedades
IUPAC Name |
tert-butyl 4-chloropyrrolo[2,3-b]pyridine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-12(2,3)17-11(16)15-7-5-8-9(13)4-6-14-10(8)15/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILMPLDZXMKZKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C(C=CN=C21)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

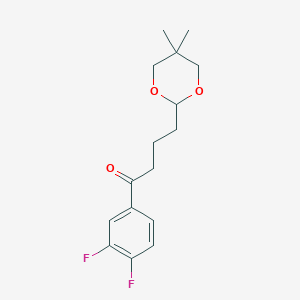
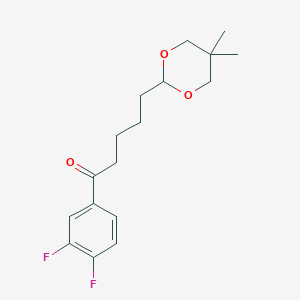
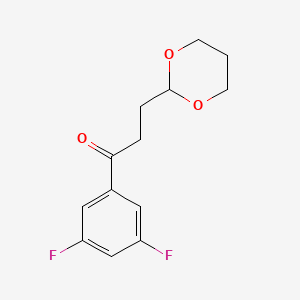
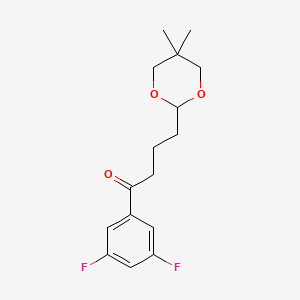

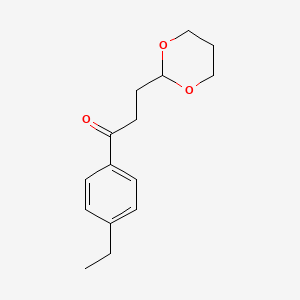
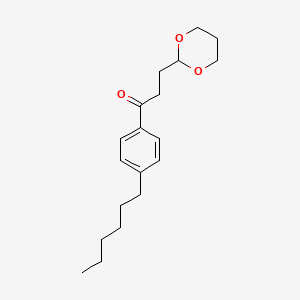
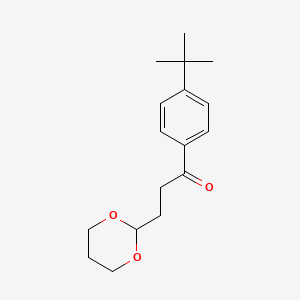
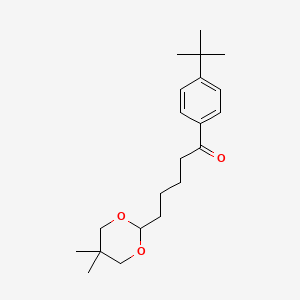
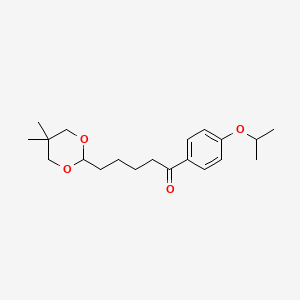
![1-[3,5-Bis(trifluoromethyl)phenyl]-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one](/img/structure/B1326197.png)


